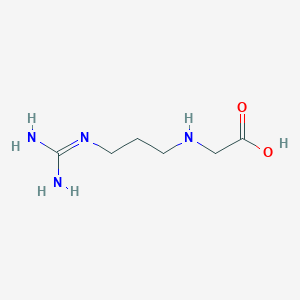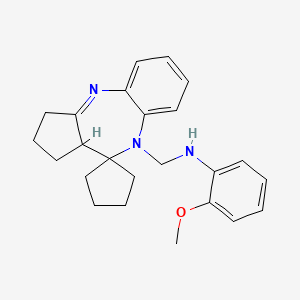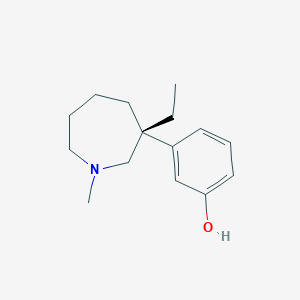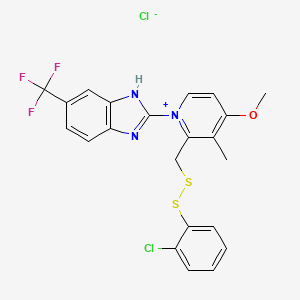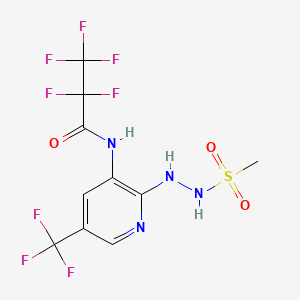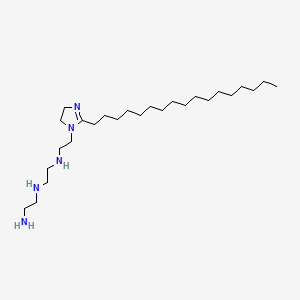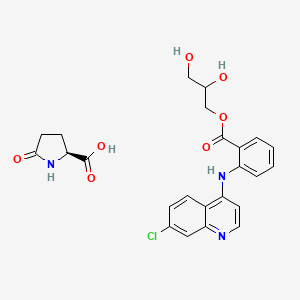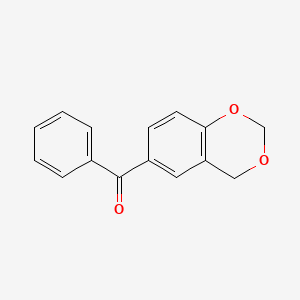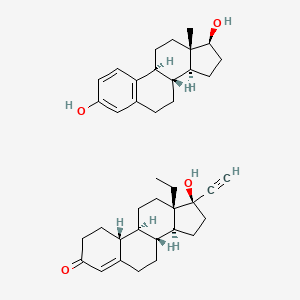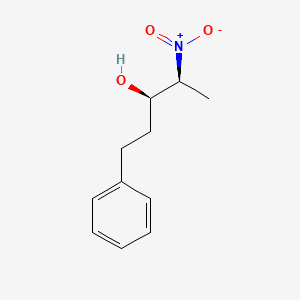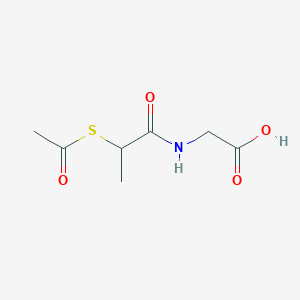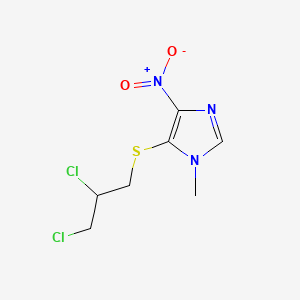
5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure. This compound contains an imidazole ring substituted with a nitro group, a methyl group, and a thioether linkage to a dichloropropyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with 2,3-dichloropropylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), various nucleophiles.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Imidazoles: Nucleophilic substitution reactions yield various substituted imidazole derivatives.
Applications De Recherche Scientifique
5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage and the dichloropropyl group may also contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone derivative with strong oxidizing properties.
Thiophene Derivatives: Compounds containing a thiophene ring, known for their diverse biological activities.
Uniqueness
5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
115906-51-9 |
|---|---|
Formule moléculaire |
C7H9Cl2N3O2S |
Poids moléculaire |
270.14 g/mol |
Nom IUPAC |
5-(2,3-dichloropropylsulfanyl)-1-methyl-4-nitroimidazole |
InChI |
InChI=1S/C7H9Cl2N3O2S/c1-11-4-10-6(12(13)14)7(11)15-3-5(9)2-8/h4-5H,2-3H2,1H3 |
Clé InChI |
KJRSJNGFKAWTLF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1SCC(CCl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


